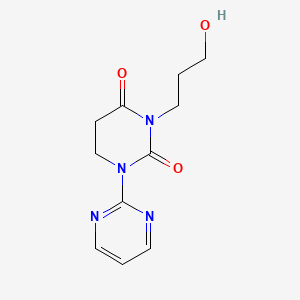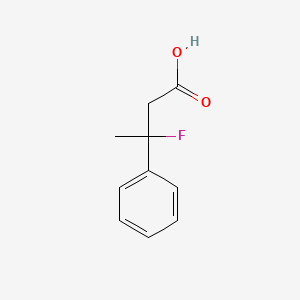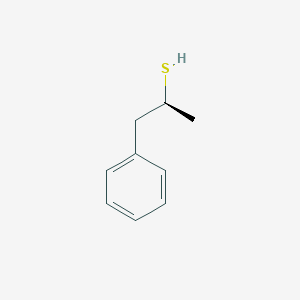![molecular formula C19H29NO B13114584 1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol](/img/structure/B13114584.png)
1-[2-(2-Bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an organic compound with the chemical formula C19H29NO2 and a molar mass of 303.446 g·mol−1 . Bornaprolol is used primarily in the treatment of cardiovascular diseases due to its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bornaprolol involves a multi-step chemical reaction. The process begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of Bornaprolol .
Industrial Production Methods
Industrial production of Bornaprolol follows a similar synthetic route but is optimized for large-scale manufacturing. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Bornaprolol undergoes several types of chemical reactions, including:
Oxidation: Bornaprolol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Bornaprolol.
Substitution: Substitution reactions can occur at the phenoxy or amino groups.
Common Reagents and Conditions
Common reagents used in the reactions involving Bornaprolol include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bornaprolol can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Bornaprolol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-adrenergic antagonists and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases, such as hypertension and arrhythmias.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control .
Mecanismo De Acción
Bornaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets of Bornaprolol include the beta-adrenergic receptors on cardiac and smooth muscle cells. By blocking these receptors, Bornaprolol prevents the activation of the associated signaling pathways, resulting in its therapeutic effects .
Comparación Con Compuestos Similares
Bornaprolol is unique among beta-blockers due to its specific chemical structure, which includes a bicyclo[2.2.1]heptanyl group. This structural feature contributes to its distinct pharmacological properties. Similar compounds include:
Propranolol: Another non-selective beta-blocker used for similar therapeutic purposes.
Metoprolol: A selective beta-1 blocker with a different chemical structure.
Bisoprolol: Another selective beta-1 blocker with unique pharmacokinetic properties .
In comparison to these compounds, Bornaprolol has a longer duration of action and a different side effect profile, making it a valuable option in certain clinical scenarios .
Propiedades
Fórmula molecular |
C19H29NO |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-[2-(2-bicyclo[2.2.1]heptanyl)phenyl]-3-[ethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C19H29NO/c1-3-20(2)13-17(21)12-15-6-4-5-7-18(15)19-11-14-8-9-16(19)10-14/h4-7,14,16-17,19,21H,3,8-13H2,1-2H3 |
Clave InChI |
MKWPDZJOSDHBMS-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CC(CC1=CC=CC=C1C2CC3CCC2C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine](/img/structure/B13114502.png)
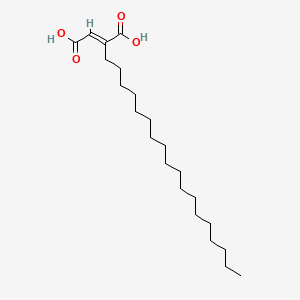
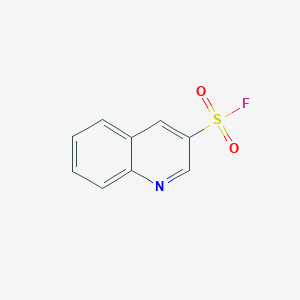
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoic acid](/img/structure/B13114517.png)
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
